AG-490

Vue d'ensemble

Description

AG 490, également connu sous le nom de Tyrphostin AG 490, est un puissant inhibiteur des protéines tyrosine kinases. Il cible principalement le récepteur du facteur de croissance épidermique (EGFR), la Janus kinase 2 (JAK2) et la Janus kinase 3 (JAK3). Ce composé est largement utilisé dans la recherche scientifique en raison de sa capacité à inhiber des voies de signalisation spécifiques impliquées dans la prolifération et la survie cellulaires .

Applications De Recherche Scientifique

AG 490 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of protein tyrosine kinases and their role in various biochemical pathways.

Biology: Employed in cell culture studies to investigate the effects of kinase inhibition on cell proliferation, differentiation, and apoptosis.

Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases involving aberrant kinase activity.

Industry: Utilized in the development of kinase inhibitors and other pharmaceutical compounds .

Mécanisme D'action

Target of Action

AG-490, also known as Tyrphostin B42, is a small molecule inhibitor that primarily targets several tyrosine kinases . The primary targets of this compound include EGFR (Epidermal Growth Factor Receptor) , HER2 (Human Epidermal growth factor Receptor 2) , JAK2 (Janus Kinase 2) , JAK3 (Janus Kinase 3) , and STAT5a/b (Signal Transducer and Activator of Transcription 5a and 5b) . These targets play crucial roles in various cellular processes, including cell proliferation, differentiation, and survival .

Mode of Action

This compound interacts with its targets by inhibiting their kinase activity, which in turn prevents the phosphorylation of downstream proteins . For instance, this compound inhibits JAK2 and JAK3 activation, thereby blocking the phosphorylation of their downstream substrates, the STAT proteins . This inhibition disrupts the normal signaling pathways, leading to changes in cellular processes .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the JAK/STAT pathway, a critical signaling pathway involved in cell growth, differentiation, and immune response . By blocking JAK3 activation, this compound also compromises the Shc/Ras/Raf/mitogen-activated protein kinase (MAPK) signaling pathways . Furthermore, it effectively inhibits the tyrosine phosphorylation and DNA binding activities of several transcription factors, including STAT1, -3, -5a, and -5b, and activating protein-1 (AP-1) .

Pharmacokinetics

It is known that this compound is a membrane-soluble compound , suggesting that it can readily cross cell membranes. This property could potentially enhance its bioavailability, although further studies are needed to confirm this.

Result of Action

The inhibition of the aforementioned targets and pathways by this compound leads to various molecular and cellular effects. For instance, this compound has been shown to suppress IL-2-induced T cell proliferation . It also blocks the growth of acute lymphoblastic leukemia pre-B cells by inducing programmed cell death, via inhibition of JAK2 . Moreover, this compound inhibits the proliferation of various cancer cell lines, including cervical carcinoma cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain cytokines, such as IL-2, can affect the inhibitory action of this compound on T cells . .

Analyse Biochimique

Biochemical Properties

AG-490 is a potent inhibitor of the JAK-2 tyrosine kinase . It interacts with JAK-2, which is abundantly expressed in acute lymphoblastic leukemia (ALL) cells . This compound does not significantly inhibit other kinases such as Lck, Lyn, Btk, Syk, and Src .

Cellular Effects

In ALL cells, this compound dose-dependently inhibits DNA synthesis, blocks cell growth, and induces apoptosis . It also blocks interleukin-7-induced JAK kinase activity in T-cells (JAK-1, JAK-3) and the consequent phosphorylation of PI-3 kinase .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activation of JAK-2 . This inhibition blocks the phosphorylation of downstream substrates, including the signal transducer and activator of transcription (STAT) proteins . It also compromises the Shc/Ras/Raf/mitogen-activated protein kinase (MAPK) signaling pathways .

Temporal Effects in Laboratory Settings

Its potent inhibitory effects on JAK-2 and the consequent cellular processes suggest that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

Its potent inhibitory effects on JAK-2 suggest that it may have significant effects at varying dosages .

Metabolic Pathways

This compound is involved in the JAK-STAT signaling pathway . It inhibits the activation of JAK-2, thereby blocking the phosphorylation of STAT proteins and affecting downstream cellular processes .

Transport and Distribution

It is known to be cell permeable , suggesting that it can freely diffuse across cell membranes.

Subcellular Localization

Given its role as a JAK-2 inhibitor, it is likely to be found in regions of the cell where JAK-2 is present .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

AG 490 peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de la 3,4-dihydroxybenzaldéhyde avec le bromure de 2-nitrobenzyle pour former un composé intermédiaire. Cet intermédiaire est ensuite soumis à des réactions de réduction et de cyclisation pour donner l'AG 490. Les conditions de réaction impliquent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et l'éthanol, avec des températures de réaction maintenues à température ambiante à des températures légèrement élevées .

Méthodes de production industrielle

La production industrielle de l'AG 490 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de conditions de réaction contrôlées pour garantir la qualité constante du produit final. Le composé est généralement purifié par recristallisation ou par des techniques de chromatographie pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions

L'AG 490 subit diverses réactions chimiques, notamment :

Oxydation : L'AG 490 peut être oxydé pour former des dérivés de quinone.

Réduction : Le groupe nitro du composé intermédiaire peut être réduit en groupe amine lors de la synthèse de l'AG 490.

Substitution : L'AG 490 peut participer à des réactions de substitution nucléophile, en particulier aux positions du cycle aromatique.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrogène gazeux en présence d'un catalyseur de palladium sont utilisés.

Substitution : Des nucléophiles tels que les amines et les thiols peuvent être utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés de quinone, des composés substitués par des amines et divers composés aromatiques substitués .

Applications de la recherche scientifique

L'AG 490 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier l'inhibition des protéines tyrosine kinases et leur rôle dans diverses voies biochimiques.

Biologie : Employé dans des études de culture cellulaire pour étudier les effets de l'inhibition des kinases sur la prolifération, la différenciation et l'apoptose cellulaires.

Médecine : Exploré comme agent thérapeutique potentiel pour traiter les cancers et d'autres maladies impliquant une activité aberrante des kinases.

Industrie : Utilisé dans le développement d'inhibiteurs de kinases et d'autres composés pharmaceutiques .

Mécanisme d'action

L'AG 490 exerce ses effets en inhibant l'activité de protéines tyrosine kinases spécifiques, notamment l'EGFR, la JAK2 et la JAK3. En bloquant ces kinases, l'AG 490 perturbe les voies de signalisation en aval qui favorisent la prolifération et la survie cellulaires. Cette inhibition entraîne la suppression de la croissance cellulaire et l'induction de l'apoptose dans divers types de cellules. Les cibles moléculaires et les voies impliquées comprennent les voies JAK/STAT, MAPK et PI3K .

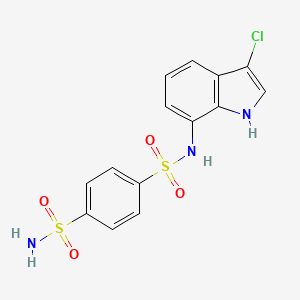

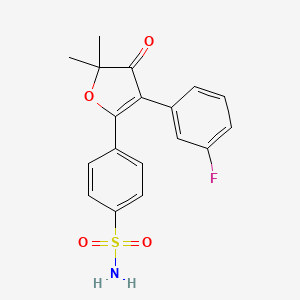

Comparaison Avec Des Composés Similaires

L'AG 490 fait partie de la famille des tyrphostines, des inhibiteurs de petites molécules. Des composés similaires comprennent :

Tyrphostin AG 1478 : Inhibe l'EGFR avec une grande spécificité.

Tyrphostin AG 1296 : Cible le récepteur du facteur de croissance dérivé des plaquettes (PDGFR).

Tyrphostin AG 879 : Inhibe l'ErbB2 tyrosine kinase réceptrice.

L'AG 490 est unique en sa capacité à inhiber plusieurs kinases, notamment l'EGFR, la JAK2 et la JAK3, ce qui en fait un outil polyvalent pour étudier diverses voies de signalisation .

Propriétés

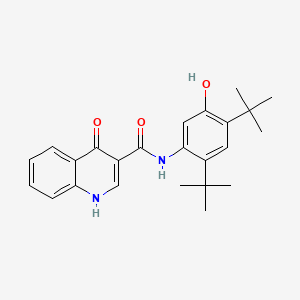

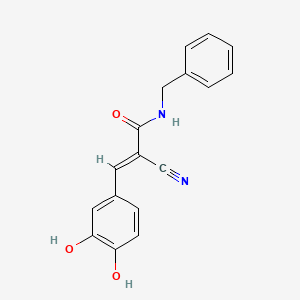

IUPAC Name |

(E)-N-benzyl-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c18-10-14(8-13-6-7-15(20)16(21)9-13)17(22)19-11-12-4-2-1-3-5-12/h1-9,20-21H,11H2,(H,19,22)/b14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCIOBMMDDOEMM-RIYZIHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040960 | |

| Record name | AG 490 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133550-30-8 | |

| Record name | (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133550-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-cyano-(3,4-dihydroxy)-N-benzylcinnamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133550308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AG 490 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrphostin AG 490 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

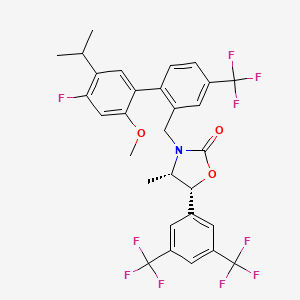

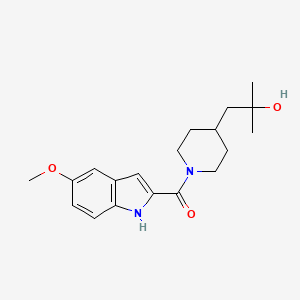

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of AG-490?

A1: this compound primarily targets JAK2, a tyrosine kinase involved in various signaling pathways, including those initiated by cytokines and growth factors. [, , , , ]

Q2: How does this compound interact with JAK2?

A2: this compound acts as an ATP-competitive inhibitor of JAK2, binding to the kinase domain and preventing ATP binding, thereby inhibiting downstream signaling. [, , ]

Q3: Which signaling pathways are affected by this compound?

A3: this compound primarily inhibits the JAK/STAT pathway, particularly by blocking the phosphorylation and activation of STAT3 and STAT5. [, , , , , , , , ] It can also affect other pathways, including the MAPK and PI3K/Akt pathways. [, , , , , , ]

Q4: What are the downstream effects of this compound-mediated JAK2 inhibition?

A4: this compound's inhibition of JAK2 leads to various downstream effects, including:

- Reduced cell proliferation: observed in various cell types, including cancer cells and immune cells. [, , , , , , , ]

- Induction of apoptosis: observed in cancer cells and leukemic cells. [, , , , , , ]

- Suppression of cytokine production: particularly IFN-γ and IL-5, relevant to inflammatory responses. [, ]

- Modulation of gene expression: affecting genes involved in cell growth, survival, and inflammation. [, , , , , , ]

- Attenuation of fibrosis: observed in models of cardiac and renal fibrosis. [, ]

- Regulation of aquaporin 2 trafficking: increasing membrane expression and potentially impacting urine concentration. []

Q5: What is the molecular formula of this compound?

A5: The molecular formula of this compound is C16H13N2O3. [Numerous sources]

Q6: What is the molecular weight of this compound?

A6: The molecular weight of this compound is 293.29 g/mol. [Numerous sources]

Q7: In which in vitro models has this compound demonstrated efficacy?

A7: this compound has shown efficacy in various in vitro models, including:

- Cancer cell lines: Prostate cancer, pancreatic cancer, cervical cancer, and leukemia cell lines. [, , , , , , ]

- Primary cell cultures: Cardiomyocytes, eosinophils, chondrocytes, and macrophages. [, , , , , , ]

- Endothelial cells: Demonstrating effects on angiogenesis and leukocyte adhesion. [, ]

Q8: What are some in vivo models where this compound has shown potential therapeutic effects?

A8: this compound has shown promising results in animal models of:

- Cancer: Murine myeloma, pancreatic ductal adenocarcinoma. [, ]

- Allergic airway inflammation: Reducing eosinophil recruitment. []

- Experimental allergic encephalomyelitis: Suppressing disease severity. []

- Cardiac ischemia-reperfusion injury: Reducing infarct size. [, , , ]

- Diabetic complications: Attenuating vascular complications and renal fibrosis. [, ]

- Hypertension: Reducing blood pressure in models driven by Angiotensin II. [, ]

- Bone cancer pain: Reducing pain behaviors and astrocyte activation. []

Q9: Are there any known resistance mechanisms to this compound?

A9: While specific resistance mechanisms haven't been extensively studied, some studies suggest that cancer cells can develop resistance to this compound through alternative signaling pathways. []

Q10: What are the limitations of this compound as a therapeutic agent?

A10: Despite its promising preclinical data, this compound faces some limitations:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.